molecular formula C16H15N3O B267987 N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

Katalognummer B267987
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: UNILMJWZGCRMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide, also known as BIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been extensively studied for its biological properties.

Wirkmechanismus

The mechanism of action of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to be involved in cell survival and proliferation. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in different cell types. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, leading to the suppression of inflammation. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential use as an antimicrobial agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is its ability to selectively target cancer cells while sparing normal cells, leading to minimal side effects. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide include its low solubility and stability, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide and to identify its molecular targets. Moreover, the potential use of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide as a combination therapy with other anti-cancer agents should be explored. Finally, the development of novel formulations and delivery systems for N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide may enhance its therapeutic efficacy and reduce its limitations.
Conclusion
In conclusion, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is a promising synthetic compound that has shown potential therapeutic applications in various fields. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further development. Future studies should focus on optimizing the synthesis method, elucidating the mechanism of action, and exploring its potential use in combination therapy.

Synthesemethoden

The synthesis of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for the synthesis of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is the reaction of 2-aminobenzimidazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Several studies have demonstrated the anti-cancer properties of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide in different cancer cell lines. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.

Eigenschaften

Produktname

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

Molekularformel

C16H15N3O

Molekulargewicht

265.31 g/mol

IUPAC-Name

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C16H15N3O/c1-11(20)17-13-8-6-12(7-9-13)10-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

UNILMJWZGCRMGE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.